molecular formula C8H6BF6K B7892825 Potassium trifluoro(4-(trifluoromethyl)benzyl)borate

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate

Cat. No.: B7892825
M. Wt: 266.03 g/mol
InChI Key: AVARCLDDIUKYLJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(4-(trifluoromethyl)benzyl)borate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation, where the boronate group is transferred to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Uniqueness

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate stands out due to its enhanced stability and reactivity in cross-coupling reactions compared to other trifluoroborate salts. Its unique structure allows for efficient formation of carbon-carbon bonds, making it a preferred reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-[[4-(trifluoromethyl)phenyl]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARCLDDIUKYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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